3-Methylene-2-pyrrolidinone

Overview

Description

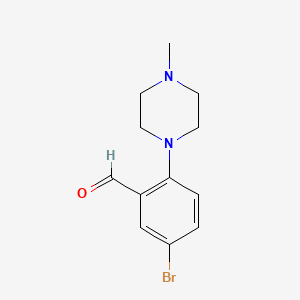

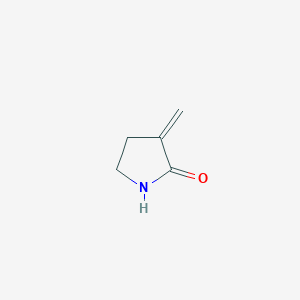

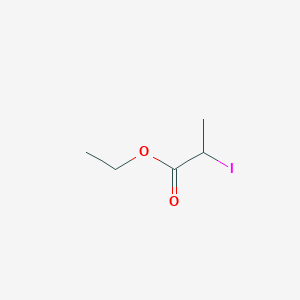

3-Methylene-2-pyrrolidinone is a heterocyclic organic compound featuring a five-membered lactam ring with a methylene group at the third position

Mechanism of Action

Target of Action

3-Methylene-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidinone and its derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

It is known that pyrrolidinone derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidinone derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

It is known that pyrrolidinone derivatives can exert a wide range of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidinone derivatives can be influenced by steric factors .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidinone derivatives, such as 3-Methylene-2-pyrrolidinone, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and properties of this compound, including its stereochemistry .

Cellular Effects

Related compounds, such as N-methyl-2-pyrrolidone, have been shown to cause changes in body weight, liver weight, neurotoxicity, and thymus atrophy in experimental animals . It is possible that this compound could have similar effects on cells and cellular processes.

Molecular Mechanism

It has been suggested that the reactions of pyrrolidinone derivatives occur via an asynchronous one-step mechanism, with the chemoselective addition of the C, N-diarylnitrones, and nitrile oxide derivatives across the olefinic bond of 5,5-dimethyl-3-methylene-2-pyrrolidinone being the most preferred kinetically and thermodynamically .

Temporal Effects in Laboratory Settings

It is known that related compounds, such as N-methyl-2-pyrrolidone, are mostly metabolized to water-soluble compounds and excreted in the urine within 24 hours in laboratory animals .

Dosage Effects in Animal Models

It is known that related compounds, such as N-methyl-2-pyrrolidone, have low toxicity following exposure to high levels over short time by inhalation, dermal exposure, and ingestion .

Metabolic Pathways

It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed, and are mostly metabolized to water-soluble compounds and excreted in the urine within 24 hours .

Transport and Distribution

It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed .

Subcellular Localization

It is known that related compounds, such as N-methyl-2-pyrrolidone, are distributed throughout the body once absorbed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. This method is efficient, environmentally friendly, and yields high purity products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques ensures the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Methylene-2-pyrrolidinone has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Pyrrolidin-2-one: A structurally related compound with similar biological activities.

N-Methyl-2-pyrrolidone: Known for its use as a solvent and penetration enhancer in pharmaceutical formulations.

Pyrrolone Derivatives: These compounds share the five-membered lactam ring and exhibit diverse biological activities.

Uniqueness: 3-Methylene-2-pyrrolidinone is unique due to the presence of the methylene group at the third position, which imparts distinct chemical reactivity and biological properties. This structural feature differentiates it from other pyrrolidinone derivatives and enhances its potential for various applications.

Properties

IUPAC Name |

3-methylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFAOCZERLVSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447917 | |

| Record name | 2-Pyrrolidinone, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76220-95-6 | |

| Record name | 3-Methylene-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76220-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylidenepyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes for obtaining 3-Methylene-2-pyrrolidinones?

A: Several synthetic approaches have been explored for 3-Methylene-2-pyrrolidinones. One common method involves a three-step reaction sequence starting with readily available materials. [, ] Another approach utilizes the dehydration of 3-(hydroxymethyl)lactams using dicyclohexylcarbodiimide and cuprous iodide as a catalyst. [] A milder method involves the use of specific reagents to achieve the synthesis efficiently. []

Q2: How does the structure of 3-Methylene-2-pyrrolidinones influence their reactivity and potential biological activity?

A: The presence of the α-methylene-γ-lactam moiety significantly influences the reactivity and potential biological activity of these compounds. Studies indicate that the reactivity of the α-methylene-γ-lactam towards thiols, like glutathione, is influenced by the substituent on the nitrogen atom and the stereochemistry of the molecule. [] Specifically, trans-annulated derivatives demonstrated higher reactivity compared to their cis counterparts, possibly due to differences in ring strain release upon reaction. [] This difference in reactivity could influence their interaction with biological targets and potentially explain differences in observed activity.

Q3: What computational studies have been conducted on 3-Methylene-2-pyrrolidinones?

A: Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of 3-Methylene-2-pyrrolidinones. [, ] These calculations provided insights into the transition states involved in reactions with nucleophiles, like thiols, and helped explain the observed differences in reactivity between different isomers. [] Further computational studies have also explored the chemo-, regio-, and stereoselectivities of these compounds in cycloaddition reactions with various reactants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)